4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
Description
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a piperidin-4-yloxy moiety. The piperidine ring is further functionalized with a sulfonyl group linked to a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. This structure combines electron-rich aromatic systems (pyrimidine and dihydrobenzodioxin) with a sulfonamide-piperidine pharmacophore, a design strategy often employed to enhance receptor binding affinity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13-19-7-4-18(20-13)26-14-5-8-21(9-6-14)27(22,23)15-2-3-16-17(12-15)25-11-10-24-16/h2-4,7,12,14H,5-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTJOJIZLNHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a pyrimidine moiety, and a sulfonyl group attached to a dihydrobenzo[dioxin] structure. Its molecular formula is with a molecular weight of approximately 366.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄S |
| Molecular Weight | 366.44 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | [insert solubility] |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, piperidine derivatives have been studied for their ability to inhibit DYRK1A and GSK-3β kinases, which are implicated in Alzheimer's disease and other neurodegenerative conditions .
- Antioxidant Properties : The presence of the dihydrobenzo[dioxin] structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage.
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Neuroprotective Effects
Research has indicated that derivatives containing the pyrimidine structure can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests that the compound may hold promise for treating neurodegenerative diseases such as Alzheimer's .
Research Findings
Recent findings highlight the compound's potential in various therapeutic areas:
- Anticonvulsant Activity : Similar compounds have been tested for anticonvulsant properties using animal models, showing promise in reducing seizure activity .
- Kinase Inhibition : The IC50 values for related compounds against specific kinases were reported as follows:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Piperidine Derivative A | DYRK1A | 11 |
| Piperidine Derivative B | GSK-3β | 1.5 |
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity
-
Anti-inflammatory Properties
- Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of the piperidine ring is known to contribute to the modulation of inflammatory pathways, potentially making this compound effective against conditions like rheumatoid arthritis and other inflammatory diseases .
-
Neuroprotective Effects
- The 2,3-dihydrobenzo[b][1,4]dioxin moiety has been linked to neuroprotective activities. Research suggests that compounds containing this structure can interact with dopamine receptors, which are crucial in neuropsychiatric disorders such as Parkinson's disease . This could position the compound as a candidate for further investigation in neurodegenerative disease therapies.
Case Study 1: Antitumor Efficacy
A study evaluating various pyrimidine derivatives demonstrated that compounds similar to 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine showed promising results against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory agents, compounds featuring a piperidine ring were synthesized and tested for their effectiveness in reducing carrageenan-induced edema in animal models. Results indicated that these compounds significantly reduced inflammation compared to standard treatments like Diclofenac .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several dopamine D4 receptor antagonists and pyrimidine derivatives. Below is a comparative analysis of its features against three key analogues: S 18126 , L 745,870 , and the patent compound 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid (EP 1 808 168 B1).
Pharmacological and Functional Insights
- Dopamine Receptor Interactions: S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors but show minimal activity at D2/D3 receptors, making them selective antagonists . In contrast, the target compound’s dihydrobenzodioxin-sulfonamide group may enhance D4 binding due to aromatic stacking, while the methylpyrimidine could reduce off-target effects compared to bulkier heterocycles in S 18124. In vivo Effects: S 18126 and L 745,870 weakly modulate dopaminergic transmission at high doses, suggesting residual D2/D3 activity. The target compound’s piperidine ring (vs.
Structural Determinants of Selectivity :
- The sulfonyl-dihydrobenzodioxin motif in the target compound mirrors S 18126’s dihydrobenzodioxin but replaces the piperazine with piperidine. Piperidine’s smaller ring size and reduced nitrogen lone-pair accessibility could alter receptor docking compared to piperazine-based analogues .
- The 2-methylpyrimidine group may confer metabolic stability over purine-based scaffolds (e.g., L 745,870’s pyrrolopyridine), as pyrimidines are less prone to oxidative degradation .
Research Findings and Unresolved Questions
- Critical Data Gaps: No direct binding or functional data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from S 18126 and L 745,870.
- Hypotheses for Further Study :
- The piperidine-dihydrobenzodioxin-sulfonamide motif may improve D4 selectivity over D2/D3 receptors compared to piperazine-based antagonists.
- The 2-methylpyrimidine group could reduce off-target kinase inhibition, a common issue with purine derivatives like L 745,870 .
Q & A
Q. What synthetic strategies are recommended for preparing 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine?
- Methodological Answer : A multi-step approach is typically employed:
- Sulfonylation : React 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaH in DMF) to form the sulfonylated piperidine intermediate .
- Coupling : Attach the pyrimidine moiety via nucleophilic substitution or Mitsunobu reaction, using activating agents like triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds ≥98% are recommended for biological assays .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify sulfonyl, piperidine, and pyrimidine moieties (e.g., sulfonyl S=O at ~125 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize low yields in the sulfonylation step during synthesis?
- Methodological Answer :
- Condition Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. dichloromethane) to improve reactivity .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer efficiency .
- Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor reaction progress and identify side products (e.g., over-sulfonylation) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation skewing IC₅₀ values .
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs. Validate with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
- Pharmacophore Modeling : Align structural features (e.g., sulfonyl acceptor, pyrimidine aromaticity) with known active compounds to infer mechanism .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Low oral bioavailability may explain poor in vivo activity .
- Metabolite Profiling : Identify active/inactive metabolites using UPLC-QTOF-MS. For example, sulfoxide metabolites may retain activity .
- Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .
Experimental Design Considerations
Q. What controls are essential for assessing the compound’s selectivity in kinase inhibition studies?
- Methodological Answer :
- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., imatinib for Abl kinase) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify inhibition across >100 kinases at 1 µM .
- Cellular Context : Compare activity in wild-type vs. CRISPR-edited (target knockout) cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
